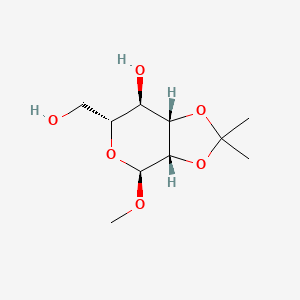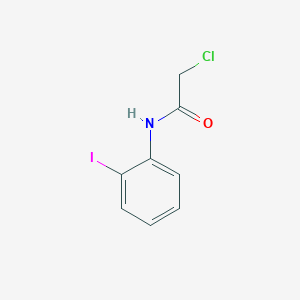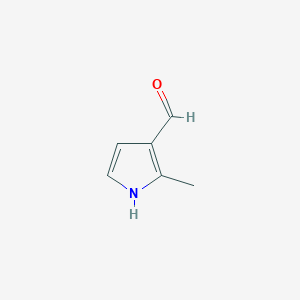
Mercury, phenyl((phenyldiazenecarbothioic acid-kappaS) 2-phenylhydrazidato-kappaN2)-
概要
説明
Mercury, phenyl((phenyldiazenecarbothioic acid-kappaS) 2-phenylhydrazidato-kappaN2)-: is a complex organomercury compound with the molecular formula C19H16HgN4S. This compound features a mercury atom bonded to a phenyl group and a phenyldiazenecarbothioic acid group, which is further connected to a phenylhydrazine moiety. Due to its unique structure, it has garnered interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of phenyldiazenecarbothioic acid with phenylhydrazine in the presence of mercury chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, precise temperature control, and continuous monitoring to ensure product quality and yield. The process also involves purification steps to remove any impurities and by-products.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of oxo-derivatives.
Reduction: Production of reduced mercury compounds.
Substitution: Generation of substituted phenylhydrazine derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique structure allows it to facilitate specific transformations that are difficult to achieve with other reagents.
Biology: In biological research, this compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacteria and fungi, making it a candidate for developing new antibiotics.
Medicine: The compound has been investigated for its potential use in medicinal chemistry. Its ability to interact with biological molecules makes it a useful tool in drug discovery and development.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of advanced materials with specific characteristics.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with biological targets. The mercury atom in the compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other biological processes.
Molecular Targets and Pathways:
Thiol Groups: The primary target is the thiol groups in proteins.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
類似化合物との比較
Phenylmercury Salicylate: Another organomercury compound with similar applications in chemistry and medicine.
Mercury Chloride: A simpler mercury compound used in various industrial and laboratory applications.
Uniqueness: The uniqueness of Mercury, phenyl((phenyldiazenecarbothioic acid-kappaS) 2-phenylhydrazidato-kappaN2)- lies in its complex structure and the specific reactivity it offers. This allows it to perform reactions and applications that are not possible with simpler mercury compounds.
特性
IUPAC Name |
[(Z)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-phenylmercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S.C6H5.Hg/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12;1-2-4-6-5-3-1;/h1-10,14H,(H,16,18);1-5H;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGGXKLIUTZBFI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)S[Hg]C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/N=NC2=CC=CC=C2)\S[Hg]C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16HgN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56724-82-4 | |
| Record name | Mercury, phenyl((2-phenyldiazenecarbothioic acid-kappaS) 2-phenylhydrazidato-kappaN2)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056724824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury, phenyl[(2-phenyldiazenecarbothioic acid-.kappa.S) 2-phenylhydrazidato-.kappa.N2]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2-Chlorophenyl)(2-hydroxyethylamino)methyl]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1623766.png)

![N-[1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B1623768.png)





![7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1623779.png)


